molecular formula C14H23NO5 B15363297 Tert-butyl (E)-2-(3-ethoxy-3-oxoprop-1-EN-1-YL)morpholine-4-carboxylate

Tert-butyl (E)-2-(3-ethoxy-3-oxoprop-1-EN-1-YL)morpholine-4-carboxylate

Cat. No.: B15363297
M. Wt: 285.34 g/mol
InChI Key: RGJIGNQRWZGAAX-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethylethyl 2-[(1E)-3-ethoxy-3-oxo-1-propen-1-yl]-4-morpholinecarboxylate is an organic compound characterized by its distinctive structure. It is often studied for its versatile applications in various fields such as chemistry, biology, medicine, and industry. This compound's unique chemical properties make it a subject of interest in scientific research.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of 1,1-Dimethylethyl 2-[(1E)-3-ethoxy-3-oxo-1-propen-1-yl]-4-morpholinecarboxylate generally involves a series of carefully controlled chemical reactions. Typically, the process begins with the esterification of appropriate starting materials, followed by subsequent steps like ethoxylation and morpholine incorporation under controlled conditions to ensure the formation of the desired product.

  • Industrial Production Methods: : In industrial settings, large-scale production of this compound may involve automated processes with stringent quality control measures to ensure high purity and yield. Industrial synthesis often employs catalysts and optimized reaction conditions to maximize efficiency.

Chemical Reactions Analysis

  • Types of Reactions: : 1,1-Dimethylethyl 2-[(1E)-3-ethoxy-3-oxo-1-propen-1-yl]-4-morpholinecarboxylate undergoes various reactions, including oxidation, reduction, and substitution.

  • Common Reagents and Conditions: : Common reagents used include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reductions, and alkyl halides for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

  • Major Products: : The major products formed from these reactions depend on the type of reaction performed. For example, oxidation might yield carboxylic acids, reduction could lead to alcohols, and substitution might produce new ester derivatives.

Scientific Research Applications

  • Chemistry: : In chemistry, 1,1-Dimethylethyl 2-[(1E)-3-ethoxy-3-oxo-1-propen-1-yl]-4-morpholinecarboxylate is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

  • Biology: : This compound is employed in biological research to study its interactions with various biomolecules and its potential effects on biological systems.

  • Medicine: : In medicine, it is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.

  • Industry: : The compound is also valuable in industrial applications, where it may be utilized in the production of specialty chemicals and materials.

Mechanism of Action

  • Mechanism: : The compound exerts its effects through specific molecular interactions and pathways. Its mechanism of action involves binding to target molecules, leading to changes in their activity or function.

  • Molecular Targets and Pathways: : Potential molecular targets include enzymes, receptors, and proteins involved in various biological processes. The pathways affected by these interactions can vary depending on the context of its application.

Comparison with Similar Compounds

  • Similar Compounds: : Similar compounds include various morpholine derivatives and ethoxy-substituted esters, such as ethyl 4-morpholinecarboxylate and ethoxyacetyl-morpholine.

  • Uniqueness: : What sets 1,1-Dimethylethyl 2-[(1E)-3-ethoxy-3-oxo-1-propen-1-yl]-4-morpholinecarboxylate apart is its unique combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

tert-butyl 2-[(E)-3-ethoxy-3-oxoprop-1-enyl]morpholine-4-carboxylate

InChI

InChI=1S/C14H23NO5/c1-5-18-12(16)7-6-11-10-15(8-9-19-11)13(17)20-14(2,3)4/h6-7,11H,5,8-10H2,1-4H3/b7-6+

InChI Key

RGJIGNQRWZGAAX-VOTSOKGWSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1CN(CCO1)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C=CC1CN(CCO1)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.